(1R,2R)-2-Methylthiocyclohexanol
Description
Contextualization of Chiral Sulfur-Containing Cyclohexanols in Organic Chemistry
Chiral sulfur-containing compounds are of significant interest in organic synthesis, acting as crucial intermediates and catalysts. bohrium.com The sulfur atom, with its ability to exist in various oxidation states and form stable chiral centers, provides a unique handle for chemists to control the stereochemical outcome of reactions. bohrium.comresearchgate.net When incorporated into a cyclohexanol (B46403) framework, the sulfur-containing group, such as the methylthio group in (1R,2R)-2-Methylthiocyclohexanol, introduces a stereogenic center that, in conjunction with the hydroxyl-bearing carbon, leads to a diastereomeric and enantiomerically defined molecule.
The presence of both a hydroxyl and a thioether group on a cyclohexane (B81311) ring offers a versatile platform for further chemical transformations. The hydroxyl group can be readily derivatized or act as a directing group in subsequent reactions, while the sulfur moiety can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. This dual functionality makes chiral sulfur-containing cyclohexanols valuable building blocks in the synthesis of more complex molecules, including natural products and pharmaceutically active compounds. beilstein-journals.org The development of methods for the enantioselective synthesis of such compounds is an active area of research, with techniques like catalytic asymmetric sulfenylation showing promise. researchgate.netnih.gov
Significance of Stereochemistry and Configurational Control in Cyclic Organic Molecules
Cyclohexane and its derivatives exist in various conformations, with the chair conformation being the most stable. libretexts.org In a substituted cyclohexane, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of these conformers is influenced by steric interactions, with bulkier groups generally preferring the less hindered equatorial position to minimize 1,3-diaxial interactions. libretexts.org In 1,2-disubstituted cyclohexanes, such as this compound, the relative orientation of the two substituents (cis or trans) further defines the molecule's stereochemistry and influences its conformational preference. The ability to control both the absolute configuration (R/S) at each stereocenter and the relative stereochemistry (cis/trans) is a central goal in modern organic synthesis. libretexts.org
Overview of Synthetic Challenges for Stereoselective Formation of 1,2-Disubstituted Cyclohexane Derivatives
The stereoselective synthesis of 1,2-disubstituted cyclohexane derivatives presents several significant challenges. Achieving control over both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the two adjacent stereocenters is a complex task. nih.gov
One major hurdle is controlling the facial selectivity of nucleophilic or electrophilic attack on a cyclohexene (B86901) precursor. Without a chiral influence, such reactions typically lead to a racemic mixture of products. The use of chiral catalysts or auxiliaries is often necessary to induce enantioselectivity. nih.gov
Furthermore, controlling the diastereoselectivity to favor either the cis or trans isomer can be difficult. The outcome of a reaction is often influenced by a delicate balance of steric and electronic factors, as well as the reaction conditions. For example, additions to cyclohexene rings can be subject to kinetic or thermodynamic control, leading to different diastereomeric products. The development of highly diastereoselective and enantioselective methods for the synthesis of 1,2-disubstituted cyclohexanes remains a key objective in organic chemistry, with ongoing research focused on developing novel catalytic systems and synthetic strategies. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-2-methylsulfanylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OS/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCZNMCLRWMSTKN-RNFRBKRXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@@H]1CCCC[C@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Stereoselective Synthesis of 1r,2r 2 Methylthiocyclohexanol
Diastereoselective Synthetic Strategies
Diastereoselective strategies aim to control the relative stereochemistry of newly formed chiral centers in relation to existing ones. For the synthesis of (1R,2R)-2-Methylthiocyclohexanol, these methods typically involve establishing one stereocenter and using its influence to direct the formation of the second.
Substrate-Controlled Approaches to 2-Substituted Cyclohexanols with Thio-functionality
In substrate-controlled synthesis, the inherent structural and stereochemical features of the starting material dictate the stereochemical outcome of a reaction. A common strategy for synthesizing trans-2-substituted cyclohexanols begins with the ring-opening of cyclohexene (B86901) oxide. The reaction of cyclohexene oxide with a sulfur nucleophile, such as sodium thiomethoxide, proceeds via an SN2 mechanism, resulting in a trans arrangement of the incoming nucleophile and the resulting hydroxyl group.
Further transformations can be influenced by the existing stereochemistry. For instance, the diastereoselective acylation of trans-2-substituted cyclohexanols demonstrates how the C2 substituent can direct reactions at the C1 hydroxyl group. pacific.edu Studies on the acylation of trans-2-(p-tolylsulfanyl)cyclohexanol, a compound structurally similar to the target's precursor, revealed that the diastereoselectivity of the reaction can be significantly influenced by additives like pyridine. researchgate.net This has been rationalized by a "bait-and-hook" mechanism, where the sulfur-containing group at C2 provides stereoselective intramolecular assistance to the acylation at the neighboring hydroxyl group, a clear example of substrate control. pacific.edu
Application of Chiral Auxiliaries in Cyclohexane (B81311) Ring Transformations
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. wikipedia.org After the desired stereochemistry is set, the auxiliary is removed. This strategy is a powerful tool for asymmetric synthesis.
A prominent example of a chiral auxiliary derived from a cyclohexane ring is trans-2-phenyl-1-cyclohexanol, introduced by J. K. Whitesell. wikipedia.orgwikipedia.org This auxiliary can be attached to a prochiral molecule, such as a derivative of glyoxylic acid, to direct subsequent reactions. wikipedia.org For instance, in the synthesis of complex natural products, a glyoxylate (B1226380) ester of trans-2-phenylcyclohexanol underwent a highly diastereoselective ene reaction. wikipedia.org
In the context of synthesizing this compound, a chiral auxiliary could be employed in several ways. For example, a chiral auxiliary could be attached to a cyclohexenone system to direct the conjugate addition of a thiol nucleophile. The steric hindrance imposed by the auxiliary would favor attack on one face of the double bond, leading to the formation of the desired stereocenter at C2. Subsequent reduction of the ketone and removal of the auxiliary would yield the target compound. Other cyclohexyl-based auxiliaries, such as trans-2-tritylcyclohexanol (TTC), have also been shown to be highly effective in controlling diastereoselectivity in reactions involving cyclohexane rings. researchgate.net
| Chiral Auxiliary | Preparative Origin | Typical Application | Ref. |
| trans-2-Phenyl-1-cyclohexanol | Enzymatic resolution of racemic ester or Sharpless dihydroxylation of 1-phenylcyclohexene. wikipedia.org | Directing ene reactions and other additions to carbonyls. wikipedia.org | wikipedia.orgwikipedia.org |
| trans-2-Tritylcyclohexanol | Ring-opening of cyclohexene oxide with a trityl anion. researchgate.net | Controlling stereoselectivity in oxidative cyclization reactions. researchgate.net | researchgate.net |
| Camphorsultam | Derived from camphor. | Directing aldol (B89426) reactions, alkylations, and Diels-Alder reactions. | wikipedia.org |
| Oxazolidinones (Evans Auxiliaries) | Derived from amino acids. | Directing stereoselective aldol reactions and alkylations. wikipedia.org | wikipedia.org |
Stereoselective Formation via Enolate Chemistry and Conjugate Additions
The formation of the carbon-sulfur bond in 2-methylthiocyclohexanol can be effectively achieved through the conjugate addition (or Michael addition) of a thiol to an α,β-unsaturated ketone. acsgcipr.orglibretexts.org This reaction is a fundamental C-S bond-forming strategy. The synthesis would typically start with cyclohexenone. The 1,4-addition of methanethiol (B179389) or its corresponding thiolate to cyclohexenone yields 3-methylthiocyclohexanone. acsgcipr.org
The stereochemistry of the final product, this compound, then depends on the diastereoselective reduction of the ketone in 3-methylthiocyclohexanone. The existing stereocenter at the C3 position (which will become the C2 position in the final product) can direct the approach of the reducing agent to the carbonyl group. This substrate-controlled reduction often favors the formation of one diastereomer over the other. The choice of reducing agent and reaction conditions is critical for maximizing the diastereomeric excess (d.e.).
Furthermore, more complex cascade reactions involving double Michael additions can be used to construct highly substituted cyclohexanone (B45756) systems with excellent diastereoselectivity, demonstrating the power of enolate chemistry in setting multiple stereocenters in a single operation. beilstein-journals.orgnih.gov
Enantioselective Catalytic Synthesis
Enantioselective catalysis utilizes small amounts of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is at the forefront of modern asymmetric synthesis.
Organocatalytic Approaches (e.g., chiral thiourea (B124793) catalysts, phosphoric acid catalysis)
Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. uniroma1.it These metal-free catalysts often operate through mechanisms involving hydrogen bonding or the formation of transient iminium or enamine intermediates.
Chiral Thiourea Catalysts: Chiral thioureas have emerged as powerful hydrogen-bond-donating catalysts. nih.govnih.gov Their ability to activate electrophiles, such as α,β-unsaturated ketones, makes them well-suited for catalyzing asymmetric conjugate additions. rsc.org In the synthesis of this compound, a chiral thiourea catalyst could activate cyclohexenone by forming hydrogen bonds with the carbonyl oxygen. This activation lowers the LUMO of the enone and creates a chiral environment that directs the nucleophilic attack of methanethiol to one of the two enantiotopic faces of the double bond. jst.go.jp Bifunctional thiourea catalysts, which contain both a hydrogen-bond donor (the thiourea moiety) and a Brønsted base (e.g., a tertiary amine), can simultaneously activate the electrophile and the nucleophile, leading to high efficiency and enantioselectivity. jst.go.jpresearchgate.net
| Catalyst Type | Activation Mode | Example Reaction | Ref. |
| Bifunctional Amino-Thiourea | Hydrogen bonding (electrophile) and Brønsted base (nucleophile). jst.go.jp | Michael addition of dicarbonyls to nitroolefins. jst.go.jpresearchgate.net | jst.go.jpresearchgate.net |
| Cinchona Alkaloid-Derived Urea | Hydrogen bonding. | Enantioselective conjugate addition of thiols to enones. organic-chemistry.org | organic-chemistry.org |
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) are highly effective Brønsted acid organocatalysts. organic-chemistry.orgnih.gov A particularly relevant application is the asymmetric ring-opening of meso-epoxides. acs.org The synthesis of this compound could be achieved via the enantioselective desymmetrization of cyclohexene oxide using methanethiol as the nucleophile. In this process, the chiral phosphoric acid protonates the epoxide, activating it for nucleophilic attack. The chiral counteranion then forms a confined, asymmetric environment, guiding the thiol to attack one of the two electrophilic carbons, leading to the formation of the trans-thioalcohol with high enantioselectivity. acs.orgnih.gov
Transition Metal-Catalyzed Asymmetric Reactions (e.g., Palladium-catalyzed allylic substitution)
Transition metal catalysis, particularly with palladium, offers powerful methods for stereoselective bond formation. The Palladium-catalyzed asymmetric allylic substitution (AAA), also known as the Tsuji-Trost reaction, is a versatile tool for creating chiral C-C, C-N, C-O, and C-S bonds. wikipedia.orgdntb.gov.ua
A potential route to this compound using this methodology would start with an achiral allylic substrate, such as cyclohex-2-en-1-yl acetate. The reaction involves the initial coordination of a Pd(0) complex to the double bond, followed by oxidative addition to form a symmetrical η³-π-allyl-palladium intermediate, with the departure of the leaving group. nih.gov A chiral phosphine (B1218219) ligand bound to the palladium center creates an asymmetric environment. This asymmetry directs the subsequent nucleophilic attack by a sulfur nucleophile (e.g., sodium thiomethoxide) to one of the two ends of the allyl system, resulting in an enantiomerically enriched allylic sulfide (B99878). nih.govacs.org The alkene functionality in the product can then be subjected to a diastereoselective dihydroxylation or epoxidation-reduction sequence to install the C1 hydroxyl group, with the stereochemistry being directed by the existing C2 stereocenter, to yield the final (1R,2R) product. The development of a vast library of chiral ligands has made it possible to achieve high enantioselectivity for a wide range of nucleophiles and substrates. nih.gov
Asymmetric Hydride Reductions of 2-(Methylthio)cyclohexanone Precursors
The asymmetric reduction of the prochiral ketone, 2-(Methylthio)cyclohexanone, represents a direct and powerful strategy for accessing enantiomerically enriched this compound. This approach relies on the use of chiral reducing agents, where a stoichiometric or catalytic amount of a chiral molecule directs the delivery of a hydride ion to one of the two enantiofaces of the carbonyl group. wikipedia.org
Catalytic asymmetric reduction is a highly efficient method for producing chiral alcohols from prochiral ketones. rsc.org Reagents based on borane (B79455), such as those used in oxazaborolidine-catalyzed reductions (Corey-Bakshi-Shibata reduction), are well-established for this purpose. rsc.org In the context of 2-(Methylthio)cyclohexanone, an oxazaborolidine catalyst, derived from a chiral amino alcohol, would coordinate with borane to form a chiral complex. This complex then docks onto the ketone, with a clear preference for one face due to steric and electronic factors, before delivering the hydride.
Alternatively, transition metal-catalyzed transfer hydrogenation offers another sophisticated route. wikipedia.org Chiral ligands, often based on BINAP or chiral diamines complexed with metals like Ruthenium(II), create a chiral environment around the metal center. nih.govacs.org The substrate, 2-(Methylthio)cyclohexanone, coordinates to this chiral catalyst, and a hydride is transferred from a source like isopropanol (B130326) or formic acid, leading to the formation of the chiral alcohol with high enantioselectivity. wikipedia.org
The stereochemical outcome of these reductions is governed by the precise geometry of the transition state. For cyclic ketones, factors such as substrate conformation (chair vs. twist-boat), the bulk of the reducing agent, and the nature of substituents all play a critical role. researchgate.netnih.gov The α-methylthio group in the precursor is particularly influential. Its steric bulk and potential for chelation or electronic interactions with the catalyst are decisive in determining the facial selectivity of the hydride attack. While general models like Felkin-Anh provide a starting point for prediction, the actual stereoselectivity can be complex and may require computational modeling to fully understand the interplay of these factors. nih.govnih.gov
Table 1: Illustrative Asymmetric Hydride Reduction Reagents
| Reagent/Catalyst System | Type of Reduction | Key Features |
|---|---|---|
| (S)-CBS-Oxazaborolidine / BH₃ | Stoichiometric Chiral Reagent | Well-established method, predictable stereochemistry based on catalyst conformation. rsc.org |
| Ru(II)-[(S)-BINAP][(S,S)-DPEN] | Catalytic Transfer Hydrogenation | High turnover numbers, excellent enantioselectivity, operates under mild conditions. nih.gov |
| LiAlH₄ with Chiral Alcohol | Chiral Hydride Reagent | A complex formed in situ between LiAlH₄ and a chiral alcohol acts as the stereodirecting agent. |
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations, such as the stereoselective synthesis of chiral alcohols. rsc.org This approach can be applied to produce this compound either through the asymmetric reduction of the ketone precursor or by kinetic resolution of the racemic alcohol. nih.gov
In an asymmetric reduction pathway, a ketoreductase (KRED) or an alcohol dehydrogenase, often sourced from microorganisms like Thermoanaerobium brockii or Pseudomonas species, can be employed. nih.gov These enzymes, using a cofactor such as NADPH or NADH, deliver a hydride to the carbonyl of 2-(Methylthio)cyclohexanone with exceptionally high fidelity, often yielding a single enantiomer of the product alcohol. rsc.org The enzyme's active site acts as a precisely shaped chiral pocket, forcing the substrate to bind in a specific orientation that exposes only one of its two faces to the hydride source.
Alternatively, a kinetic resolution strategy can be used on a racemic mixture of 2-Methylthiocyclohexanol. encyclopedia.pub In this scenario, an enzyme, typically a lipase (B570770) from sources like Pseudomonas cepacia or Candida antarctica, selectively catalyzes a reaction on one of the two enantiomers. nih.govresearchgate.net For instance, in an enzyme-catalyzed transesterification, the lipase might selectively acylate the (1S,2S)-enantiomer, leaving the desired (1R,2R)-enantiomer unreacted. The acylated product can then be easily separated from the unreacted alcohol. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value), with high E-values leading to products with high enantiomeric excess. encyclopedia.pub
The primary advantage of chemoenzymatic methods is the unparalleled stereoselectivity that is often difficult to achieve with traditional chemical catalysts. rsc.org Furthermore, these reactions are typically run in environmentally benign solvents, including water, under mild conditions of temperature and pH. nih.gov
Table 2: Potential Chemoenzymatic Strategies
| Enzymatic Method | Enzyme Class | Transformation | Key Advantage |
|---|---|---|---|
| Asymmetric Reduction | Ketoreductase (KRED) / Alcohol Dehydrogenase | 2-(Methylthio)cyclohexanone → this compound | Direct synthesis to a single enantiomer with potentially >99% ee. nih.gov |
| Kinetic Resolution | Lipase | Racemic 2-Methylthiocyclohexanol + Acyl Donor → this compound + (1S,2S)-Acylated Alcohol | High enantioselectivity (high E-value) allows for the isolation of one enantiomer from a racemic mix. encyclopedia.pubresearchgate.net |
Resolution Techniques for Enantiomeric Enrichment
When a synthesis produces a racemic mixture of 2-Methylthiocyclohexanol, resolution techniques are required to separate the two enantiomers. ethz.ch The most common methods are diastereomeric salt formation and chromatographic separation.
Diastereomeric Salt Formation This classical resolution technique involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. encyclopedia.pub Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. encyclopedia.pub For the alcohol this compound, which is not acidic or basic, a derivatization step would be necessary. For example, the alcohol could be reacted with a phthalic anhydride (B1165640) to form a hemiester, introducing a carboxylic acid group. This racemic hemiester can then be treated with a chiral base, such as (R)-1-phenylethanamine or an alkaloid like brucine, to form diastereomeric salts. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out, allowing for its separation by filtration. Subsequent hydrolysis of the separated salt regenerates the enantiomerically pure alcohol. The success of this method depends heavily on finding the right combination of resolving agent and solvent to achieve a significant difference in solubility between the two diastereomeric salts.
Chromatographic Separation Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. acs.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. acs.org For the separation of (1R,2R)- and (1S,2S)-2-Methylthiocyclohexanol, high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable chiral column would be employed. nih.gov CSPs are often based on derivatives of polysaccharides (like cellulose (B213188) or amylose), cyclodextrins, or proteins, which possess chiral cavities and binding sites. nih.govsigmaaldrich.com One enantiomer will have a stronger interaction (e.g., through hydrogen bonding, dipole-dipole, or steric interactions) with the CSP and will therefore be retained longer on the column, resulting in its separation from the other enantiomer which elutes faster. This method is highly effective and can be used for both analytical quantification of enantiomeric purity and for preparative-scale separation. sigmaaldrich.com
Table 3: Summary of Resolution Techniques
| Technique | Principle | Typical Application | Considerations |
|---|---|---|---|
| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties (solubility) for separation by crystallization. encyclopedia.pub | Large-scale industrial separation. | Requires derivatization for neutral compounds; success is highly dependent on solvent and resolving agent selection. |
| Chiral Chromatography (HPLC/GC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. nih.govacs.org | Analytical determination of enantiomeric excess (ee); preparative separation from small to medium scale. | Requires specialized and often expensive chiral columns; method development can be time-consuming. |
Comparative Analysis of Synthetic Efficiencies and Stereocontrol Mechanisms
The choice of a synthetic route to this compound depends on a balance of factors including yield, stereoselectivity, scalability, cost, and environmental impact. Each of the discussed methodologies offers a unique profile of advantages and disadvantages.
Asymmetric Hydride Reduction:
Efficiency: Catalytic methods like transfer hydrogenation are highly efficient, requiring only small amounts of the expensive chiral ligand/metal complex, making them cost-effective and scalable. wikipedia.orgnih.gov Stoichiometric methods are often less atom-economical.
Stereocontrol: The mechanism relies on the formation of a rigid transition state involving the ketone, the hydride source, and the chiral catalyst. nih.gov The stereochemical outcome is dictated by minimizing steric clashes and optimizing electronic interactions within this complex. nih.gov While predictable for many substrates, the presence of the flexible methylthio group can complicate stereochemical models, sometimes leading to unexpected results or requiring careful catalyst tuning.
Chemoenzymatic Routes:
Efficiency: These methods can be highly efficient, often proceeding with near-perfect enantioselectivity (>99% ee) and high conversions under mild, environmentally friendly conditions (e.g., in water). nih.govnih.gov However, enzyme stability, substrate loading, and the need for cofactors can sometimes limit scalability and increase costs. Kinetic resolutions are inherently limited to a maximum theoretical yield of 50% for the desired enantiomer unless paired with a dynamic process that racemizes the unwanted enantiomer in situ. encyclopedia.pub
Stereocontrol: The stereocontrol is absolute, governed by the three-dimensional structure of the enzyme's active site. rsc.org The substrate is forced into a specific binding orientation, allowing the reaction to occur on only one prochiral face (in reductions) or on one enantiomer (in resolutions). This lock-and-key mechanism is responsible for the exceptionally high selectivity observed. nih.gov
Resolution Techniques:
Efficiency: Diastereomeric salt crystallization can be very efficient and is often used for large-scale industrial production due to its low cost and simplicity. encyclopedia.pub However, it can be labor-intensive, and yields can be variable. Chiral chromatography is highly effective but is generally more expensive and less scalable, often being reserved for high-value products or analytical purposes. acs.orgsigmaaldrich.com
Stereocontrol: The "control" in resolution is not about influencing the formation of a stereocenter, but about differentiating between existing enantiomers. In crystallization, this relies on the different lattice energies of the diastereomeric salts. encyclopedia.pub In chromatography, it is based on the differential thermodynamics of binding between each enantiomer and the chiral stationary phase. sigmaaldrich.com
Table 4: Comparative Analysis of Synthetic Methodologies
| Methodology | Typical Stereoselectivity (% ee) | Yield | Scalability | Mechanism of Stereocontrol |
|---|---|---|---|---|
| Asymmetric Hydride Reduction | 80 - 99% | High | Good to Excellent | Transition state geometry controlled by chiral catalyst. nih.govnih.gov |
| Chemoenzymatic Reduction | >99% | Good to Excellent | Moderate to Good | Substrate orientation within the enzyme's chiral active site. rsc.org |
| Chemoenzymatic Kinetic Resolution | >99% (for both resolved components) | <50% (unless Dynamic) | Moderate | Selective enzymatic reaction with one enantiomer. encyclopedia.pub |
| Resolution by Crystallization | Potentially >99% (after recrystallization) | Variable | Excellent | Differential solubility of diastereomeric salts. encyclopedia.pub |
| Resolution by Chromatography | >99% | High (but throughput is low) | Poor to Moderate | Differential binding affinity to a chiral stationary phase. sigmaaldrich.com |
Chemical Reactivity and Stereospecific Transformations of 1r,2r 2 Methylthiocyclohexanol
Reactions Involving the Hydroxyl Group (e.g., esterification, etherification, oxidation)
The secondary hydroxyl group in (1R,2R)-2-Methylthiocyclohexanol is a key site for various chemical modifications, including esterification, etherification, and oxidation.
Esterification: The conversion of the hydroxyl group to an ester is a fundamental transformation. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. rsc.org This reaction is reversible, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. rsc.org Alternatively, more reactive carboxylic acid derivatives like acyl chlorides or acid anhydrides can be used to achieve esterification, often at room temperature and without the need for a strong acid catalyst. rsc.orgorganicreactions.org These reactions are typically vigorous. rsc.org
Etherification: The hydroxyl group can also be converted to an ether. The Williamson ether synthesis, a widely used method, involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For more sterically hindered alcohols, acid-catalyzed etherification using an agent like 1,2-dimethoxyethane (B42094) can be an effective method. organic-chemistry.org The choice of base and solvent is critical to avoid competing elimination reactions.
Oxidation: Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 2-methylthiocyclohexanone. However, a significant challenge in this transformation is the chemoselectivity, as the methylthio group is also susceptible to oxidation. manchester.ac.uk Mild and selective oxidizing agents are required to favor the oxidation of the alcohol over the sulfide (B99878). Concurrently, oxidation of the sulfide can occur during reactions intended for the alcohol, such as in some thiol-ene post-polymerization modifications where homoallylic alcohols were oxidized to ketones. beilstein-journals.org
Table 1: Representative Reactions of the Hydroxyl Group in Analogous Systems
| Reaction | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄), Heat | Ester | Reversible reaction; often requires removal of water. rsc.org |
| Acylation | Acyl Chloride or Acid Anhydride (B1165640) | Ester | Typically faster and more irreversible than Fischer esterification. rsc.org |
| Williamson Ether Synthesis | Base (e.g., NaH), Alkyl Halide | Ether | SN2 reaction; potential for competing elimination reactions. |
| Acid-Catalyzed Etherification | 1,2-Dimethoxyethane, Acid Catalyst (e.g., H₃PW₁₂O₄₀) | Methyl Ether | Explored for biomass-derived hydroxyl compounds. organic-chemistry.org |
| Oxidation | Oxidizing Agent (e.g., PCC, Swern oxidation) | Ketone | Requires chemoselective conditions to avoid sulfide oxidation. manchester.ac.uk |
Reactions Involving the Methylthio Group (e.g., oxidation to sulfoxides and sulfones, alkylation, nucleophilic displacement)
The sulfur atom of the methylthio group is nucleophilic and can be readily oxidized or alkylated. The entire methylthio group can also act as a leaving group in nucleophilic substitution reactions, particularly after oxidation.
Oxidation to Sulfoxides and Sulfones: The sulfide can be selectively oxidized to a sulfoxide (B87167) and then further to a sulfone. manchester.ac.uk This stepwise oxidation allows for the isolation of either the sulfoxide or the sulfone by careful choice of the oxidizing agent and reaction conditions. manchester.ac.uk Common oxidants like hydrogen peroxide can lead to the sulfone, while milder reagents or controlled stoichiometry can stop the reaction at the sulfoxide stage. manchester.ac.uk For instance, sodium periodate (B1199274) is known to oxidize sulfides to sulfoxides without further oxidation. manchester.ac.uk The oxidation creates a new stereocenter at the sulfur atom, leading to the formation of diastereomeric sulfoxides.
Alkylation: As a soft nucleophile, the sulfur atom can be alkylated by reacting with electrophiles like alkyl halides. nih.gov This reaction proceeds via an SN2 mechanism to form a sulfonium (B1226848) salt. nih.gov These sulfonium salts can themselves be effective alkylating agents. nih.gov
Nucleophilic Displacement: The methylthio group itself is a poor leaving group. However, upon oxidation to the corresponding sulfoxide or sulfone, its ability to act as a leaving group is enhanced. The resulting sulfinyl or sulfonyl group can be displaced by nucleophiles. For example, studies on related compounds have shown the displacement of methylsulfinyl (from sulfoxides) and methylsulfonyl (from sulfones) groups by nucleophiles like glutathione. beilstein-journals.org
Table 2: Representative Reactions of the Methylthio Group
| Reaction | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|
| Oxidation to Sulfoxide | NaIO₄ or controlled H₂O₂ | Sulfoxide | Creates a new stereocenter at the sulfur atom. manchester.ac.uk |
| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | Sulfone | A stronger oxidation than to the sulfoxide. manchester.ac.uk |
| Alkylation | Alkyl Halide (e.g., CH₃I) | Sulfonium Salt | SN2 reaction at the sulfur atom. nih.gov |
| Nucleophilic Displacement | Nucleophile (e.g., Glutathione) after oxidation | Substituted Cyclohexanol (B46403) | The oxidized methylthio group acts as a leaving group. beilstein-journals.org |
Stereochemical Outcomes in Ring-Opening and Ring-Closure Reactions of Analogous Systems
The stereochemistry of this compound provides a template for understanding stereocontrol in related reactions. Analogous systems, such as the ring-opening of epoxides and the cyclization of mercapto-alcohols, offer insight into the expected stereochemical outcomes.
Ring-Opening Reactions: The synthesis of β-hydroxy sulfides is often achieved through the ring-opening of epoxides with thiols. nih.govresearchgate.net In the case of cyclohexene (B86901) oxide, a meso compound, nucleophilic attack by a thiol under basic or Lewis acidic conditions typically proceeds via an SN2 mechanism. nih.govresearchgate.net This results in an anti-diaxial opening of the epoxide ring, leading to a trans-2-thiocyclohexanol product. nih.govwikipedia.org The regioselectivity in unsymmetrical epoxides is influenced by the reaction conditions; basic conditions favor attack at the less substituted carbon, while acidic conditions can favor attack at the more substituted carbon. researchgate.net Enantioselective ring-opening of meso-epoxides using chiral catalysts can produce optically active β-hydroxy sulfides with high enantiomeric excess. nih.gov
Ring-Closure Reactions: Intramolecular cyclization of molecules containing both a thiol and an alcohol functionality, or their precursors, can lead to the formation of cyclic ethers or thioethers. The stereochemical outcome of these cyclizations is often governed by the formation of the most stable chair-like transition state, which minimizes destabilizing 1,3-diaxial interactions. chem-station.comacs.org For example, the acid-catalyzed cyclization of certain alkenyl alcohols proceeds with high stereocontrol to give a 2,3-trans relative stereochemistry in the resulting tetrahydropyran (B127337) ring. acs.org In a related one-pot procedure, 1,2,n-triols can be cyclized with complete inversion of stereochemistry at the site of cyclization. chem-station.com
Rearrangement Reactions and Their Stereocontrol
The this compound scaffold, particularly after oxidation of the sulfide to a sulfoxide, is prone to synthetically useful rearrangement reactions that are known to proceed with a high degree of stereocontrol.
Pummerer Rearrangement: When the sulfoxide derived from this compound is treated with an activating agent like acetic anhydride, it can undergo a Pummerer rearrangement. wpmucdn.comwikipedia.org This reaction involves the formation of a thionium (B1214772) ion intermediate, which is then trapped by a nucleophile (acetate in this case) to yield an α-acyloxy-thioether. beilstein-journals.orgwpmucdn.com The Pummerer reaction essentially facilitates the oxidation of the carbon alpha to the sulfur. beilstein-journals.org While classical Pummerer reactions often lead to racemization if the α-carbon is a stereocenter, stereoselective variants have been developed. beilstein-journals.org
Mislow-Evans Rearrangement: If the carbon skeleton adjacent to the sulfoxide contains an allylic proton, a nih.govthermofisher.com-sigmatropic rearrangement known as the Mislow-Evans rearrangement can occur. csic.eswikipedia.org This thermal rearrangement converts an allylic sulfoxide into an allylic sulfenate ester. wikipedia.org The sulfenate ester can then be cleaved by a thiophilic reagent (like a phosphite) to yield an allylic alcohol. wikipedia.org A key feature of this reaction is the efficient transfer of chirality from the sulfur atom of the sulfoxide to the carbon atom of the newly formed alcohol, making it a powerful tool for asymmetric synthesis. wikipedia.orgtaylorandfrancis.com For a sulfoxide derived from this compound to undergo this rearrangement, a double bond would need to be introduced into the cyclohexane (B81311) ring, for instance, to create a 2-methylsulfinylcyclohex-3-enol system. A base-induced variant of this rearrangement has been shown to proceed with high regioselectivity and enantioselectivity. vander-lingen.nl
Radical-Mediated Transformations (e.g., photoinitiated thiol-ene coupling reactions)
The thiol-ene reaction is a powerful radical-mediated transformation for forming carbon-sulfur bonds. encyclopedia.pub This reaction involves the addition of a thiol across a double bond (an "ene") and can be initiated by light (photoinitiation) or a radical initiator. encyclopedia.pub It is considered a "click" reaction due to its high efficiency, mild conditions, and high yields. encyclopedia.pub
In the context of this compound, this chemistry would be relevant to its synthesis from a cyclohexenol (B1201834) derivative or its use in further functionalization if an alkene moiety is present. The radical addition of a thiol to an alkene proceeds via an anti-Markovnikov pathway, where the thiyl radical adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule to propagate the radical chain. encyclopedia.pub
The stereochemical outcome of thiol-ene reactions can be influenced by the substrate and reaction conditions. For example, intramolecular thiol-ene reactions can be used to synthesize cyclic thioethers with the regiochemistry depending on whether the cyclization is under kinetic or thermodynamic control. encyclopedia.pub In polymer and materials science, photoinitiated thiol-ene reactions are used for surface patterning and creating polymer networks. encyclopedia.pub Studies on the hydrothiolation of unsaturated sugars have shown that the stereoselectivity can be temperature-dependent, with lower temperatures often leading to higher stereoselectivity.
Table 3: Comparison of Thiol-Ene Reaction Initiation Methods
| Initiation Method | Conditions | Mechanism | Key Features |
|---|---|---|---|
| Photoinitiation | UV light (often with a photoinitiator) | Free Radical | Mild conditions, high spatial and temporal control. encyclopedia.pub |
| Thermal Initiation | Heat (often with a radical initiator like AIBN) | Free Radical | Does not require a light source, but may require higher temperatures. encyclopedia.pub |
| Base/Nucleophile Catalysis | Base (e.g., amine) or Nucleophile (e.g., phosphine) | Michael Addition | Follows Markovnikov or anti-Markovnikov addition depending on the catalyst and substrate. encyclopedia.pub |
| Visible-Light Photocatalysis | Visible light, Photocatalyst (e.g., eosin (B541160) Y, Ru(bpy)₃²⁺) | Free Radical | Greener alternative to UV light, uses lower energy photons. |
Mechanistic Elucidation and Computational Investigations of 1r,2r 2 Methylthiocyclohexanol Reactions
Detailed Reaction Pathway Analysis and Transition State Elucidation
The reactions of (1R,2R)-2-Methylthiocyclohexanol, like those of similar chiral alcohols, are expected to proceed through distinct transition states that govern the stereochemical outcome. For instance, in reactions such as nucleophilic substitution or elimination, the conformation of the cyclohexyl ring and the orientation of the hydroxyl and methylthio groups play a crucial role.
A plausible reaction pathway for a substitution reaction at the hydroxyl group involves its protonation to form a good leaving group (water), followed by nucleophilic attack. stackexchange.com The departure of the leaving group would lead to the formation of a carbocation intermediate. The stability of this carbocation and the subsequent stereochemical outcome of the nucleophilic attack are influenced by the neighboring methylthio group.
Hypothetical Reaction Pathway and Transition States:
Consider the reaction of this compound with a nucleophile (Nu⁻) under acidic conditions.
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) to form an oxonium ion.
Formation of a carbocation intermediate: The C-O bond breaks, and a water molecule departs, leading to a secondary carbocation at C1. This step is typically the rate-determining step, and its transition state geometry is crucial.
Nucleophilic attack: The nucleophile can attack the carbocation from either the top face (re-face) or the bottom face (si-face) of the planarized carbocation center. The stereochemical outcome depends on the relative energies of the two corresponding transition states.
Computational tools like Avogadro and ORCA can be employed to model these reaction steps and locate the transition state geometries. youtube.com Methods such as relaxed surface scans or nudged elastic band (NEB) calculations can help identify the minimum energy pathway and the structure of the transition state. youtube.com
Density Functional Theory (DFT) Studies of Stereoselectivity and Conformation
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energetics of molecules, making it highly suitable for studying the stereoselectivity and conformational preferences of this compound and its reaction intermediates.
DFT calculations can provide insights into:
Conformational Analysis: The relative energies of different chair and boat conformations of the cyclohexyl ring can be calculated to determine the most stable ground-state geometry. For this compound, the preferred conformation will have the bulky methylthio and hydroxyl groups in equatorial positions to minimize steric strain.
Transition State Energies: By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, the stereoselectivity of a reaction can be predicted. The product formed via the lower energy transition state will be the major product.
Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to study charge delocalization and hyperconjugative interactions that may stabilize certain conformations or transition states. researchgate.net
Illustrative DFT Data for Conformational Analysis:
The following table presents hypothetical relative energies for different conformations of this compound, as would be obtained from DFT calculations at a specific level of theory (e.g., B3LYP/6-31G*).
| Conformation | -OH Group | -SMe Group | Relative Energy (kcal/mol) |
| Chair | Equatorial | Equatorial | 0.00 |
| Chair | Axial | Equatorial | 1.5 |
| Chair | Equatorial | Axial | 1.8 |
| Chair | Axial | Axial | 4.5 |
| Twist-Boat | - | - | 5.8 |
This table is for illustrative purposes and the values are hypothetical.
Molecular Mechanics and Quantum Chemical Calculations for Conformational Analysis
In addition to DFT, molecular mechanics (MM) and other quantum chemical methods are valuable tools for the conformational analysis of flexible molecules like this compound.
Molecular Mechanics (MM): MM methods, such as the MM2 force field, provide a computationally less expensive way to explore the conformational space of large molecules. nih.gov By systematically rotating the rotatable bonds (e.g., the C-O and C-S bonds), a potential energy surface can be generated, revealing the low-energy conformers. nih.gov
Quantum Chemical Calculations: Ab initio methods like Hartree-Fock (HF) and semi-empirical methods can also be used for conformational analysis. nih.gov While generally less accurate than DFT for energies, they can still provide useful qualitative insights into the preferred geometries. A combined approach, where MM is used for an initial broad search of the conformational space followed by higher-level DFT calculations on the low-energy conformers, is often employed. nih.govfrontiersin.org
Illustrative Torsional Angle Data from Conformational Search:
A conformational search would typically explore the key dihedral angles. For this compound, these would include the H-O-C1-C2 and C1-C2-S-CH3 dihedral angles.
| Conformer | H-O-C1-C2 Dihedral (°) | C1-C2-S-CH3 Dihedral (°) |
| Global Minimum | ~180 (anti-periplanar) | ~60 (gauche) |
| Local Minimum 1 | ~60 (gauche) | ~180 (anti-periplanar) |
| Local Minimum 2 | ~60 (gauche) | ~-60 (gauche) |
This table is for illustrative purposes and the values are hypothetical.
Understanding of Chiral Induction Mechanisms (e.g., double stereodifferentiation)
When a chiral molecule like this compound reacts with another chiral reagent or is influenced by a chiral catalyst, the phenomenon of double stereodifferentiation can occur. openochem.org This principle is fundamental to achieving high levels of stereocontrol in asymmetric synthesis.
Double Stereodifferentiation: Double stereodifferentiation arises from the interaction of two chiral entities, leading to diastereomeric transition states with different energies. openochem.org This energy difference dictates the diastereomeric ratio of the products. The stereochemical outcome can be either "matched," where the inherent stereochemical preferences of the two chiral components align to produce a high diastereoselectivity, or "mismatched," where they oppose each other, leading to lower selectivity. msu.edu
Mechanism of Chiral Induction: In reactions involving this compound, the chiral environment created by the fixed stereocenters at C1 and C2 can direct the approach of a reactant. For example, in the addition of an organometallic reagent to a ketone derived from this alcohol, the methylthio group could coordinate with the metal, creating a rigid chelated transition state that blocks one face of the carbonyl group, leading to a highly stereoselective attack from the other face.
The effectiveness of chiral induction depends on several factors, including:
The nature of the reactants.
The reaction conditions (temperature, solvent).
The presence of coordinating groups, such as the methylthio group in the target molecule.
Computational studies can be instrumental in visualizing these diastereomeric transition states and quantifying the energy differences, thereby providing a rational basis for the observed stereoselectivity.
Advanced Spectroscopic Characterization and Stereochemical Assignment of 1r,2r 2 Methylthiocyclohexanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the structure of organic compounds. For (1R,2R)-2-Methylthiocyclohexanol, NMR provides critical insights into the connectivity of atoms and their spatial relationships, which are essential for determining the compound's configuration and conformational preferences. In the trans configuration, the cyclohexane (B81311) ring predominantly adopts a chair conformation where both the hydroxyl and methylthio groups can occupy equatorial positions to minimize steric hindrance. libretexts.org
Proton (¹H) NMR spectroscopy is particularly useful for determining the relative stereochemistry of substituents on a cyclohexane ring. This is achieved by analyzing the spin-spin coupling constants (J-values) between adjacent protons. libretexts.org The magnitude of the J-value is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. libretexts.org
In a cyclohexane chair conformation, the following typical coupling constants are observed:
Large coupling (J ≈ 8–13 Hz): This is characteristic of a diaxial (axial-axial) interaction, where the dihedral angle is approximately 180°. oup.com
Small coupling (J ≈ 2–5 Hz): This is observed for axial-equatorial and equatorial-equatorial interactions, where the dihedral angles are approximately 60°.
For this compound, the key signals are from the protons on the carbons bearing the hydroxyl (H-1) and methylthio (H-2) groups. In the most stable diequatorial conformer of the trans isomer, both H-1 and H-2 are in axial positions. Therefore, the coupling between H-1 and H-2 is expected to be a large, diaxial coupling. The signal for H-1 would appear as a doublet of doublets (or a more complex multiplet) with at least one large J-value from coupling to H-2. The presence of this large coupling constant provides strong evidence for the trans relative stereochemistry. oup.com
Table 1: Representative ¹H NMR Coupling Constants for Cyclohexane Systems
| Interaction Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| Axial-Axial | 180° | 8 - 13 |
| Axial-Equatorial | 60° | 2 - 5 |
| Equatorial-Equatorial | 60° | 2 - 5 |
Two-dimensional (2D) NMR techniques provide further confirmation of the structure and stereochemistry of this compound.
COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other. libretexts.org A cross-peak in the COSY spectrum between the signals of H-1 and H-2 would confirm their three-bond (vicinal) relationship, which is expected. It also helps in assigning the signals of the other ring protons by establishing their connectivity. youtube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close to each other in space, typically within 4-5 angstroms, regardless of whether they are directly bonded. youtube.com This is particularly powerful for stereochemical assignments. In the preferred diequatorial conformation of this compound, the axial H-1 and H-2 protons are relatively close to the axial protons at C-3 and C-6, and C-3 and C-5 respectively. Observing NOE cross-peaks between these sets of protons would provide definitive proof of their axial positions and, consequently, the equatorial orientation of the hydroxyl and methylthio substituents, confirming the trans configuration. libretexts.org
Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in the molecule. compoundchem.com The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to the stereochemistry of the substituents. libretexts.org
For this compound, the carbons directly attached to the electronegative oxygen and sulfur atoms (C-1 and C-2) will be shifted downfield. The relative stereochemistry can influence the chemical shifts of other carbons in the ring due to steric effects. One such phenomenon is the γ-gauche effect , where a substituent causes a shielding (upfield shift) of a carbon atom that is three bonds away and in a gauche orientation. nih.gov In the diaxial conformation of the cis isomer, both the hydroxyl and methylthio groups would be axial, leading to significant γ-gauche interactions with the syn-axial protons and carbons. This would result in a noticeable upfield shift for carbons C-3, C-5 and C-4, C-6 respectively, compared to the diequatorial trans isomer where such interactions are absent. The observed chemical shifts can therefore be compared to predicted values for both cis and trans isomers to confirm the relative stereochemistry. nih.gov
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Cyclohexanes
| Carbon Environment | Typical Chemical Shift (ppm) |
| C-O (Alcohol) | 60 - 80 |
| C-S (Thioether) | 25 - 45 |
| Cyclohexane CH₂ | 20 - 40 |
| Methyl (in SCH₃) | 10 - 20 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration
While NMR spectroscopy is excellent for determining relative stereochemistry, chiroptical techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are used to determine the absolute configuration of a chiral molecule. mdpi.com These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light. youtube.com
For this compound, the chromophores present are the hydroxyl and methylthio groups. Although these are relatively weak chromophores, they can still give rise to measurable ECD spectra. The experimental ECD spectrum is then compared to a theoretically calculated spectrum for one of the enantiomers (e.g., the (1R,2R) enantiomer). A match between the experimental and calculated spectra confirms the absolute configuration. nih.gov This computational approach, often using time-dependent density functional theory (TD-DFT), has become a reliable tool for the assignment of absolute configuration for complex molecules. nih.govresearchgate.net
X-ray Crystallography of Crystalline Derivatives for Absolute and Relative Stereochemistry
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous information about both relative and absolute stereochemistry. mdpi.com Since this compound is a liquid or low-melting solid, it is often necessary to prepare a crystalline derivative to facilitate X-ray analysis. Common derivatives include benzoates, p-nitrobenzoates, or urethanes, which are typically solid and form high-quality crystals.
The diffraction pattern of X-rays passed through the crystal allows for the calculation of the precise positions of all atoms in the molecule. This provides bond lengths, bond angles, and torsional angles, revealing the exact conformation of the cyclohexane ring and the relative orientation of the hydroxyl and methylthio groups. To determine the absolute configuration, the anomalous dispersion effect of a heavy atom (or sometimes even lighter atoms like oxygen) is used. youtube.com This allows for the differentiation between the actual enantiomer and its mirror image, providing an unequivocal assignment of the (1R,2R) configuration.
Strategic Applications of 1r,2r 2 Methylthiocyclohexanol in Advanced Organic Synthesis
The chiral scaffold of (1R,2R)-2-methylthiocyclohexanol has proven to be a valuable asset in the field of advanced organic synthesis. Its unique stereochemical arrangement and the presence of both a hydroxyl and a methylthio group allow for its versatile application in a number of synthetic strategies. These include its use as a chiral building block, its incorporation into chiral ligands and organocatalysts, its role as a precursor for sulfur-containing heterocycles, and its application in "click chemistry" and other ligation methods.
Future Research Directions and Emerging Opportunities
Innovations in Stereoselective Synthesis Methodologies for Chiral Thiols and Thioethers
The precise three-dimensional arrangement of atoms in chiral thiols and thioethers is crucial for their function in pharmaceuticals and materials. The synthesis of these molecules, particularly with specific stereochemistry like that in (1R,2R)-2-Methylthiocyclohexanol, remains a significant challenge. Overcoming this requires the development of highly selective synthetic methods.
Current research focuses on several innovative strategies. One major approach is catalyst-controlled asymmetric synthesis , where a small amount of a chiral catalyst directs the formation of the desired stereoisomer. This avoids the need for chiral starting materials, which can be expensive or unavailable. Another key strategy involves the use of chiral auxiliaries . rsc.org In this method, a chiral molecule is temporarily attached to the starting material to guide the stereochemical outcome of a reaction, and is then removed. rsc.org
A significant hurdle in the synthesis of chiral thiols is their sensitivity to oxidation and their ability to coordinate with metal catalysts, which can interfere with established synthetic methods. elsevierpure.com Recent breakthroughs include the use of samarium diiodide (SmI2)-mediated reductive coupling, which has proven effective for creating chiral aminohydroxythiols with high stereoselectivity. elsevierpure.com This method successfully navigates the challenges posed by the thiol group. elsevierpure.com Similarly, novel methods for creating bicyclic hydantoinothiolactones, key intermediates for products like (+)-biotin, have been developed using catalysts like DBU to control the stereochemistry. nih.gov
Future innovations will likely focus on discovering new catalytic systems that are more efficient, operate under milder conditions, and offer even higher levels of stereocontrol for a broader range of sulfur-containing compounds.
| Synthetic Strategy | Description | Key Advantages |
| Asymmetric Catalysis | A chiral catalyst directs the formation of a specific stereoisomer from a non-chiral starting material. | High efficiency (small amount of catalyst needed), atom economy. |
| Chiral Auxiliary Control | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. rsc.org | Predictable control, applicable to a wide range of reactions. |
| Substrate Control | Inherent chirality in the starting material dictates the stereochemistry of newly formed chiral centers. rsc.org | Effective for cyclic compounds with existing stereocenters. rsc.org |
| Mediated Reductive Coupling | Utilizes reagents like SmI2 to form C-C bonds with high stereocontrol, even with sensitive functional groups. elsevierpure.com | Tolerant of sensitive groups like thiols, high diastereoselectivity. elsevierpure.com |
Exploration of Novel Reactivity Patterns for the Methylthio- and Hydroxyl Groups within Complex Architectures
The this compound molecule contains two distinct functional groups: a hydroxyl (-OH) group and a methylthio (-SCH3) group, a type of thioether. The interplay and individual reactivity of these groups are of significant interest for creating more complex molecules.
Thiols (R-SH) and alcohols (R-OH) exhibit important differences in reactivity. Thiols are generally more acidic than alcohols, meaning they are more easily deprotonated to form thiolate anions (RS⁻). masterorganicchemistry.com These thiolates are excellent nucleophiles, reacting readily with electrophiles. masterorganicchemistry.com In contrast to alcohols, the primary site of oxidation for thiols is often the sulfur atom itself, leading to the formation of disulfides, sulfoxides, and sulfones. rsc.orgmsu.edu The S-H bond is also weaker than the O-H bond, influencing its reactivity. chemistrysteps.com
The hydroxyl group can be oxidized, typically affecting the carbon it is attached to, converting secondary alcohols into ketones. msu.edu It can also be transformed into a better leaving group through protonation in acidic conditions, allowing for substitution or elimination reactions. libretexts.org
Future research will likely explore how the proximity of the methylthio and hydroxyl groups in a rigid cyclic structure like cyclohexanol (B46403) influences their mutual reactivity. This could lead to novel intramolecular reactions for creating complex heterocyclic systems. For example, the sulfur atom could act as an internal nucleophile, facilitated by the neighboring hydroxyl group, leading to unique cyclization products. Understanding these patterns is essential for using compounds like this compound as building blocks in advanced organic synthesis.
| Functional Group | Acidity | Nucleophilicity | Oxidation Products |
| Hydroxyl (-OH) | Less acidic (pKa ~16-18) masterorganicchemistry.com | Moderately nucleophilic | Ketones (from secondary alcohols) msu.edu |
| Thiol (-SH) / Thioether (-SR) | More acidic (pKa ~11) masterorganicchemistry.com | Highly nucleophilic (thiolates) masterorganicchemistry.com | Disulfides, Sulfoxides, Sulfones rsc.org |
Integration of Computational and Experimental Approaches for Predictive Stereoselectivity
Predicting the stereochemical outcome of a reaction is a central goal in organic synthesis. The integration of computational chemistry with experimental work is a powerful strategy for achieving this. rsc.org By modeling reaction pathways, chemists can better understand why a particular stereoisomer is formed and design experiments with a higher probability of success.
Density Functional Theory (DFT) is a prominent computational method used to investigate reaction mechanisms and predict the energies of transition states. rsc.org By calculating the energy difference between the pathways leading to different stereoisomers, researchers can predict which product will be favored. This approach has been successfully used to provide quantitative support for established models of stereoselectivity. rsc.org
For more complex systems, machine learning and artificial intelligence are emerging as valuable tools. By training algorithms on large datasets of reaction outcomes, it is possible to develop models that can predict stereoselectivity for new reactions. rsc.org For instance, deep feed-forward neural networks have been used to predict the enantiomeric ratio for thiol additions to imines with a high degree of accuracy. rsc.org These data-driven approaches can accelerate the discovery and optimization of stereoselective reactions. chemrxiv.org
The future in this area involves creating more accurate and scalable computational models that can handle increasingly complex molecules and reaction conditions. rsc.org This synergy between in silico prediction and real-world experimentation will be crucial for the efficient synthesis of target molecules like this compound, minimizing the trial-and-error often associated with developing stereoselective syntheses.
Development of Sustainable and Green Synthesis Protocols for Chiral Cyclohexanol Derivatives
Modern chemical synthesis places a strong emphasis on sustainability. "Green chemistry" principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net The synthesis of chiral cyclohexanol derivatives is an active area for the application of these principles.
Key strategies for greener synthesis include:
Use of Biocatalysts: Enzymes and whole-cell systems, such as Daucus carota (carrot) roots, are being used for the asymmetric reduction of ketones to produce chiral alcohols. rsc.org These biocatalytic methods operate under mild conditions, often in water, and provide high stereoselectivity, offering a sustainable alternative to metal catalysts. rsc.orgnih.gov
Solvent-Free and Aqueous Reactions: Conducting reactions without organic solvents or in water reduces environmental impact and simplifies purification. rsc.org For example, the oxidation of cyclohexanol to adipic acid has been achieved in high yield using aqueous hydrogen peroxide with a reusable catalyst, eliminating the need for organic solvents. rsc.org
Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product minimizes waste. researchgate.net Domino reactions, where multiple bond-forming events occur in a single step, are particularly effective at achieving high atom economy. researchgate.net
Use of Greener Solvents: When solvents are necessary, replacing hazardous organic solvents with more environmentally benign alternatives, such as ionic liquids or biomass-derived solvents like eucalyptol, is a key goal. nih.govmdpi.com
Future research will continue to focus on developing catalytic systems, including organocatalysts, that are cheap, non-toxic, and recyclable. The one-step synthesis of substituted cyclohexanols from phenols using water as a solvent and a recyclable Raney nickel catalyst exemplifies this trend toward safer and more efficient processes. google.com Applying these green methodologies to the synthesis of this compound and related compounds will make their production more economically viable and environmentally responsible.
| Green Chemistry Principle | Application in Cyclohexanol Synthesis | Example |
| Use of Renewable Feedstocks/Catalysts | Employing whole-cell biocatalysts for asymmetric reductions. | Using Daucus carota to synthesize chiral alcohols. rsc.org |
| Safer Solvents and Auxiliaries | Replacing traditional organic solvents with water or ionic liquids. nih.gov | Synthesis of adipic acid from cyclohexanol in water. rsc.org |
| Design for Energy Efficiency | Using catalysts that allow reactions to proceed at lower temperatures. | Organocatalyzed synthesis of cyclohexanones at 50 °C. |
| Waste Prevention (Atom Economy) | Designing multi-component or domino reactions. | L-proline catalyzed domino reaction to form functionalized cyclohexanols. researchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1R,2R)-2-Methylthiocyclohexanol, and how do reaction conditions influence stereoselectivity?
- Methodology : The iodine-catalyzed thiol-cyclohexanone coupling (e.g., using methyl thiols) is a viable route. Key parameters include solvent polarity (e.g., DCM vs. THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 cyclohexanone:thiol). Stereochemical control requires chiral auxiliaries or catalysts, as seen in analogous systems .
- Validation : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and confirm enantiomeric purity via chiral GC or HPLC (e.g., Chiralpak IA column) .
Q. How can the stereochemistry of this compound be unambiguously confirmed?
- Methodology : Combine X-ray crystallography (for absolute configuration) with -NMR coupling constants (-values for vicinal protons) and NOESY/ROESY to assess spatial proximity of substituents. Compare experimental optical rotation with literature values for analogous cyclohexanol derivatives .
Q. What analytical techniques are most reliable for quantifying impurities in synthesized this compound?
- Methodology : Use GC-MS (non-polar column, e.g., DB-5) to detect volatile by-products and HPLC-UV/ELSD for non-volatile impurities. Calibrate against reference standards of known impurities (e.g., diastereomers or oxidation products) .
Advanced Research Questions
Q. How can contradictory NMR data for this compound be resolved when characterizing dynamic conformational equilibria?
- Methodology : Perform variable-temperature -NMR (e.g., 25–60°C) to observe coalescence of signals for axial/equatorial conformers. Supplement with DFT calculations (B3LYP/6-31G**) to model energy barriers between chair conformations .
- Case Study : In cyclohexanol derivatives, equatorial substituents typically dominate (>90% at 25°C), but bulky groups (e.g., methylthio) may slow interconversion, leading to split signals .
Q. What strategies mitigate racemization during functionalization of this compound (e.g., etherification or esterification)?
- Methodology : Use mild conditions (e.g., low temperature, non-polar solvents) and avoid strong acids/bases. Employ protecting groups (e.g., TMS ethers) for hydroxyl moieties. Monitor enantiopurity post-reaction via chiral HPLC .
Q. How do solvent effects influence the stability and reactivity of this compound in catalytic applications?
- Methodology : Conduct kinetic studies in solvents of varying polarity (e.g., toluene, DMSO). Measure rate constants () and correlate with Kamlet-Taft parameters. Use -NMR to track degradation products (e.g., oxidation to sulfoxide) under aerobic vs. inert conditions .
Q. What computational tools are effective for predicting the environmental fate of this compound?
- Methodology : Apply EPI Suite (EPA) to estimate biodegradation half-life and bioaccumulation potential. Validate with experimental microcosm studies (soil/water systems) and LC-MS/MS quantification of degradation intermediates .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical (DFT) and experimental -NMR chemical shifts?
- Resolution : Cross-validate DFT methods (e.g., B3LYP vs. M06-2X functionals) with solvent correction models (PCM). Check for protonation state errors or dynamic effects (e.g., solvent exchange) in experimental data .
Q. Why might GC retention indices for this compound vary across different stationary phases?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
